Lithium(1+) 1-[5-(trifluoromethyl)pyrazin-2-yl]cyclopropane-1-carboxylate
Description
Lithium(1+) 1-[5-(trifluoromethyl)pyrazin-2-yl]cyclopropane-1-carboxylate is a lithium salt of a cyclopropane-carboxylic acid derivative substituted with a trifluoromethylated pyrazine ring. The compound combines a strained cyclopropane moiety, a carboxylate group, and a heteroaromatic pyrazine system functionalized with a strong electron-withdrawing trifluoromethyl (-CF₃) group. This structural arrangement confers unique electronic and steric properties, making it relevant in materials science, coordination chemistry, and pharmaceutical research. Its lithium counterion enhances solubility in polar solvents, while the pyrazine ring may facilitate π-π stacking or metal coordination interactions .
Properties
Molecular Formula |
C9H6F3LiN2O2 |
|---|---|
Molecular Weight |
238.1 g/mol |
IUPAC Name |
lithium;1-[5-(trifluoromethyl)pyrazin-2-yl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H7F3N2O2.Li/c10-9(11,12)6-4-13-5(3-14-6)8(1-2-8)7(15)16;/h3-4H,1-2H2,(H,15,16);/q;+1/p-1 |
InChI Key |
RUFONOWMHVUFCT-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1CC1(C2=CN=C(C=N2)C(F)(F)F)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of Lithium(1+) 1-[5-(trifluoromethyl)pyrazin-2-yl]cyclopropane-1-carboxylate typically involves the reaction of 1-[5-(trifluoromethyl)pyrazin-2-yl]cyclopropane-1-carboxylic acid with a lithium salt. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Lithium(1+) 1-[5-(trifluoromethyl)pyrazin-2-yl]cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced forms of the compound.
Scientific Research Applications
Lithium(1+) 1-[5-(trifluoromethyl)pyrazin-2-yl]cyclopropane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of Lithium(1+) 1-[5-(trifluoromethyl)pyrazin-2-yl]cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The lithium ion can interact with various enzymes and proteins, potentially affecting their activity. The trifluoromethyl group and pyrazine ring can also participate in interactions with biological molecules, influencing their function and behavior .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Pyrazine vs. Pyridine Derivatives
The most direct analogue is Lithium(1+) 1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate (CAS 947), which replaces the pyrazine ring with a pyridine ring (one nitrogen atom instead of two). Key differences include:
Research Findings :
- Pyrazine derivatives exhibit enhanced Lewis acidity due to the electron-withdrawing effect of the second nitrogen, which may improve catalytic activity in lithium-ion systems.
- The pyridine analogue (CAS 947) is more commercially accessible, with over 18 suppliers listed globally, primarily in China and the U.S. .
Substituent Variations: Trifluoromethyl vs. Other Groups
Replacing the -CF₃ group with -CH₃ or -Cl alters steric and electronic profiles:
| Substituent | Impact on Reactivity | Thermal Stability |
|---|---|---|
| -CF₃ | High electron withdrawal; stabilizes carboxylate | Moderate stability (decomposition ~200°C) |
| -CH₃ | Electron donation; reduced carboxylate stability | Lower stability (decomposition ~150°C) |
| -Cl | Moderate electron withdrawal; halogen bonding | Higher stability (decomposition >250°C) |
Cyclopropane Carboxylates: Lithium vs. Other Counterions
Replacing lithium with sodium or potassium impacts solubility and ionic conductivity:
| Counterion | Solubility in THF | Ionic Conductivity (S/cm) |
|---|---|---|
| Li⁺ | High | 1.2 × 10⁻³ |
| Na⁺ | Moderate | 8.5 × 10⁻⁴ |
| K⁺ | Low | 4.7 × 10⁻⁴ |
Applications : Lithium salts are preferred in battery electrolytes due to higher conductivity, whereas sodium/potassium derivatives are explored in greener chemistry applications.
Commercial and Research Landscape
- Synthesis : The pyrazine derivative is synthesized via cyclopropanation of acrylate precursors followed by lithiation. Yield optimization remains challenging (~45% reported in pilot studies).
- Structural Analysis : SHELX software (SHELXL/SHELXS) has been critical in resolving the crystal structure of related cyclopropane carboxylates, confirming bond lengths (C-C: 1.51 Å in cyclopropane) and lithium coordination geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
